molecular formula C13H8F4S B7995262 1,3-Difluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene

1,3-Difluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7995262
M. Wt: 272.26 g/mol
InChI Key: MHAFRGIXYFSQHJ-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene is an organic compound characterized by the presence of multiple fluorine atoms and a sulfanylmethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Difluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene typically involves the use of nucleophilic aromatic substitution (S(N)Ar) reactions. One common method starts with 1,3-difluorobenzene as the base compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of palladium-catalyzed coupling reactions, such as the Suzuki–Miyaura coupling, is common in industrial settings due to their efficiency and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated aromatic compounds, while oxidation and reduction reactions can produce different sulfur-containing derivatives .

Scientific Research Applications

1,3-Difluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Difluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets through its fluorine atoms and sulfanylmethyl group. These interactions can affect various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, altering their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Difluorobenzene
  • 2,4-Difluorobenzene
  • m-Difluorobenzene

Uniqueness

1,3-Difluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene is unique due to the presence of both multiple fluorine atoms and a sulfanylmethyl group. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-[(3,4-difluorophenyl)sulfanylmethyl]-1,3-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4S/c14-10-2-1-3-11(15)9(10)7-18-8-4-5-12(16)13(17)6-8/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAFRGIXYFSQHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CSC2=CC(=C(C=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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